5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan
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Overview
Description
5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one moiety linked to a tryptophan derivative through a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan involves multiple steps. One common approach is the condensation of 5-hydroxy-2-phenyl-4H-chromen-4-one with N-(2-bromoacetyl)tryptophan under basic conditions. The reaction typically requires the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the chromen-2-one moiety can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives[][5].
Scientific Research Applications
5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The chromen-2-one moiety is known for its ability to interact with proteins and nucleic acids, potentially leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl [ (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate
- 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate
- 2-Hydroxy-3-(5-hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-glucopyranoside
Uniqueness
5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan is unique due to its specific combination of a chromen-2-one moiety with a tryptophan derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C29H24N2O7 |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
3-(5-hydroxy-1H-indol-3-yl)-2-[2-(2-oxo-4-phenylchromen-7-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C29H24N2O7/c1-16(28(34)31-25(29(35)36)11-18-15-30-24-10-7-19(32)12-23(18)24)37-20-8-9-21-22(17-5-3-2-4-6-17)14-27(33)38-26(21)13-20/h2-10,12-16,25,30,32H,11H2,1H3,(H,31,34)(H,35,36) |
InChI Key |
ZRCVGVWBLFFPAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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